2,5-Dihydroxy-1,4-benzoquinone

Description

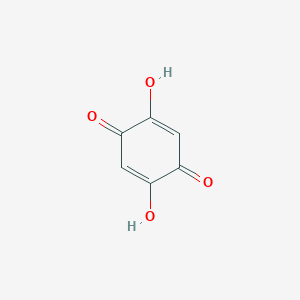

structure in first source

Structure

2D Structure

Properties

IUPAC Name |

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSYADJLNBHAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2881-40-5 (di-K salt) | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060658, DTXSID60938739 | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-94-1, 1760-52-7 | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KG5HVB52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dihydroxy-1,4-benzoquinone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-1,4-benzoquinone

Introduction

This compound (DHBQ), also known as anilic acid, is an organic compound with the formula C₆H₄O₄. It is formally derived from 1,4-benzoquinone (B44022) through the substitution of two hydrogen atoms with hydroxyl (-OH) groups.[1] This yellow, crystalline solid is one of seven dihydroxybenzoquinone isomers and is noted for its planar molecular structure and ferroelectric properties.[1] DHBQ has been identified as a key chromophore responsible for the yellowing of aged cellulosic materials, such as paper and cotton.[2] Its rich chemistry, stemming from the presence of both carbonyl and enol functional groups, allows it to participate in a variety of reactions including nucleophilic substitutions, reductions, and condensations.[2] Furthermore, its derivatives are explored for applications in coordination chemistry, the development of organic materials with novel electronic and magnetic properties, and as components in electric batteries.[3] The compound also exhibits antimicrobial activity, inhibiting the growth of several fungal species.[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₄ | [5][6] |

| Molar Mass | 140.09 g/mol | [5][7] |

| Appearance | Yellow to ochre or brown powder/solid | [5][6] |

| Melting Point | 235 °C (decomposes) | [5][6][8] |

| Boiling Point | 322.3 °C at 760 mmHg (estimated) | [6] |

| Density | 1.843 g/cm³ | [6] |

| Water Solubility | Soluble | [5][9] |

| Solubility in other solvents | Soluble in acetone (B3395972) and ethanol; Slightly soluble in DMSO and Methanol (with heating) | [4][10] |

| Acidity (pKa) | pKₐ₁ = 2.71 - 2.95; pKₐ₂ = 4.87 - 5.18 (at 25 °C) | [1][5][11] |

| Flash Point | 162.9 °C | [5][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of DHBQ. Key spectral data are provided below.

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | Data available in literature | [11][12] |

| ¹³C NMR | Data available in literature | [11][12] |

| ¹⁷O NMR | Data available in literature | [13] |

| Infrared (IR) Spectroscopy | Data available in spectral databases | [7][14] |

| Raman Spectroscopy | Data available in spectral databases | [7][11] |

| UV-Vis Spectroscopy | Electronic absorption spectra have been studied in detail | |

| Mass Spectrometry | Monoisotopic Mass: 140.01095860 Da | [7][15] |

Chemical Reactivity and Pathways

DHBQ exhibits a versatile range of chemical behaviors due to its unique electronic structure, featuring both electron-withdrawing carbonyl groups and electron-donating hydroxyl groups.

Acidity and Tautomerism

DHBQ is a notable weak acid, capable of losing protons from its two hydroxyl groups in a stepwise manner to form the corresponding monoanion and dianion.[1][11] The pKₐ values indicate it is significantly more acidic than simple phenols, a property attributed to the resonance stabilization of the resulting conjugate bases. The dianion, in particular, is very stable.[10] The reactivity of DHBQ can sometimes be rationalized through its tautomeric ortho-quinoid form, especially in reactions with diamines.[16][17]

Caption: Stepwise deprotonation of this compound (DHBQ).

Redox Chemistry

The quinone moiety in DHBQ is redox-active, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone (B1673460), 1,2,4,5-tetrahydroxybenzene. This redox system is central to its application in electrochemical energy storage, such as in rechargeable sodium-ion batteries where the disodium (B8443419) salt of DHBQ serves as an anode material.[10] The hydroquinone form is extremely sensitive to oxygen and readily oxidizes back to DHBQ in the presence of air.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Antibiotic | TargetMol [targetmol.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-二羟基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 615-94-1 [chemicalbook.com]

- 10. 2,5-Dihydroxy-1,4-benzochinon – Wikipedia [de.wikipedia.org]

- 11. Complexes of this compound and chloranilic acid with second and third row transition elements - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(615-94-1) IR Spectrum [m.chemicalbook.com]

- 15. PubChemLite - this compound (C6H4O4) [pubchemlite.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

2,5-Dihydroxy-1,4-benzoquinone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of this compound (DHBQ), also known as anilic acid. DHBQ is a significant organic compound recognized for its planar structure, redox activity, and its role as a versatile building block in coordination chemistry and materials science. This document details its fundamental molecular data, summarizes its spectroscopic signature through NMR, IR, and UV-Vis analysis, and presents standardized experimental protocols for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science who utilize or study quinone-based compounds.

Introduction

This compound (DHBQ) is an organic compound formally derived from 1,4-benzoquinone (B44022) by the substitution of two hydrogen atoms with hydroxyl groups[1]. It is a yellow, crystalline solid that exhibits a planar molecular geometry[1]. The compound is of significant interest due to its role as a key chromophore in aged cellulosic materials and its extensive use as a binucleating, redox-active ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1][2][3]. Its ability to form stable dianions makes it an excellent bridging ligand for creating novel materials with interesting magnetic and electronic properties[2][4]. This guide elucidates the core structural and chemical aspects of DHBQ.

Molecular Structure and Physicochemical Properties

The structure of DHBQ is characterized by a six-membered quinone ring with two hydroxyl groups and two carbonyl groups in a para arrangement. This configuration allows for extensive intramolecular hydrogen bonding and contributes to its planarity and chemical reactivity. The compound is a weak acid, capable of losing two protons from its hydroxyl groups[1].

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione[1][5] |

| Synonyms | Anilic acid, 2,5-Dihydroxy-p-benzoquinone[1][6][7] |

| CAS Number | 615-94-1[6][7][8] |

| Molecular Formula | C₆H₄O₄[5][6][7][8] |

| Molecular Weight | 140.09 g/mol [5][6][7] |

| Appearance | Cream to yellow-orange to brown powder/solid[1][9] |

| Melting Point | ~235 °C (with decomposition)[6][10][11] |

| pKa₁ | 2.95[1] |

| pKa₂ | 4.87[1] |

| Solubility | Soluble in water and polar organic solvents[11][12] |

Molecular structure of this compound.

Spectroscopic Characterization

The molecular structure of DHBQ has been extensively studied using various spectroscopic techniques. The data provides valuable insights into its electronic structure, bonding, and functional groups.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals / Bands | Reference(s) |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 5.87 (s, 2H) (for a related precursor) | [2][13] |

| ¹³C NMR | DMSO-d₆ | Signals observed for carbonyl and hydroxyl-bound carbons. | [4][14] |

| D₂O | δ 176.1, 97.7 (for a phosphonato derivative) | [12] | |

| FTIR | KBr / ATR | C=O stretching, O-H stretching | [4][15][16] |

| UV-Vis | Various | π → π* and n → π* transitions |[5][17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of DHBQ is relatively simple due to the molecule's symmetry. In deuterated solvents, the two vinylic protons typically appear as a singlet. The chemical shifts of the hydroxyl protons are solvent-dependent and may exchange with deuterium (B1214612) in solvents like D₂O. In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbons and the carbons bonded to the hydroxyl groups. The solubility and protonation state of DHBQ can influence the observed chemical shifts, particularly in different solvents[12].

Infrared (IR) Spectroscopy

The IR spectrum of DHBQ is dominated by strong absorption bands corresponding to the O-H and C=O stretching vibrations. The broad O-H stretching band is indicative of hydrogen bonding. The C=O stretching frequency is a key diagnostic peak and its position can provide information about the electronic environment of the quinone ring[15].

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of DHBQ exhibits characteristic bands in the UV and visible regions. These bands are attributed to π → π* and n → π* electronic transitions within the conjugated quinone system[17]. The position and intensity of these bands are sensitive to the solvent polarity and pH, reflecting changes in the molecule's electronic structure and protonation state[17].

Experimental Protocols

The synthesis and characterization of DHBQ and its derivatives are crucial for their application in materials science. Below are representative protocols.

Synthesis Protocol: In Situ Hydrolysis for Coordination Polymer Synthesis

A common method for synthesizing DHBQ-based coordination polymers involves the in situ hydrolysis of a precursor like 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) under hydrothermal conditions. This method allows for controlled, slow crystallization[2][13].

-

Preparation of Precursor: 2,5-dimethoxy-1,4-benzoquinone (DMBQ) can be prepared from this compound by stirring it in methanol (B129727) with hydrochloric acid overnight[2][13].

-

Reaction Mixture: A metal salt (e.g., Zn(OAc)₂·2H₂O), finely milled DMBQ, and an auxiliary ligand (e.g., 4,4′-bipyridyl) are suspended in deionized water in a sealed glass vial[13].

-

Sonication: The suspension is sonicated for several minutes to ensure homogeneity[13].

-

Hydrothermal Reaction: The vial is heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours) to facilitate the hydrolysis of DMBQ to DHBQ and the subsequent formation of the coordination polymer[13].

-

Isolation and Purification: After cooling, the resulting precipitate is collected by filtration, washed sequentially with water and acetone, and dried under vacuum[13].

Characterization Protocol

The synthesized product is typically characterized using a suite of analytical techniques to confirm its structure and purity.

-

Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and compare it with simulated patterns from single-crystal data[15].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the coordination of the DHBQ ligand to the metal centers[2][15].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acid digestion of the MOF followed by ¹H NMR can be used to confirm the organic composition and the ratio of ligand to counter-ion[15].

-

Elemental Analysis: To determine the elemental composition (C, H, N) and verify the chemical formula of the synthesized material[13][15].

Workflow for MOF synthesis using DHBQ as a ligand.

Role in Signaling Pathways and Logical Relationships

While DHBQ is not typically associated with biological signaling pathways in the traditional sense, it plays a critical role in the "signaling" or communication between metal centers within coordination polymers. Its deprotonated form, the anilate dianion, acts as a bridging ligand that mediates electronic and magnetic interactions. This function is a fundamental logical relationship in the design of functional materials.

The anilate dianion possesses two [O,O] chelating sites, allowing it to bind to two different metal centers simultaneously, thus forming extended one-, two-, or three-dimensional networks[12]. The electronic properties of the DHBQ bridge, including its ability to undergo a two-electron redox process, can be tuned to control the properties of the final material, such as electrical conductivity or magnetic ordering[18].

DHBQ as a binucleating bridging ligand in coordination polymers.

Conclusion

This compound is a fundamentally important molecule with a rich chemistry defined by its planar, symmetrical structure and the interplay of its hydroxyl and carbonyl groups. Its well-defined physicochemical properties and spectroscopic signatures make it a reliable component for advanced applications. The methodologies for its use in synthesizing complex materials like MOFs are well-established, paving the way for the development of novel functional materials for catalysis, electronics, and separation technologies. This guide provides the core technical information necessary for researchers to effectively understand and utilize DHBQ in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-二羟基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | CAS#:615-94-1 | Chemsrc [chemsrc.com]

- 11. This compound | 615-94-1 [chemicalbook.com]

- 12. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in various scientific fields, including materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄O₄, with a molecular weight of 140.09 g/mol . Spectroscopic analysis provides critical insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 11.3–10.2 (broad) | CDCl₃ | Hydroxyl Protons (OH)[1] |

| 7.27 | DMSO-d₆ + conc. HCl | Acidic Proton[2] |

| 6.93 | DMSO-d₆ + conc. HCl | Acidic Proton[2] |

| 5.63 | DMSO-d₆ + conc. HCl | Vinylic Protons (CH)[2] |

| 5.54 | DMSO-d₆ + conc. HCl | Vinylic Protons (CH)[2] |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 177.5 (broad) | CDCl₃ (saturated) | Carbonyl Carbon (C=O)[1] |

| 176.1 | D₂O | Carbonyl Carbon (C=O)[1] |

| 167.5 (broad) | CDCl₃ (saturated) | Hydroxyl-bearing Carbon (C-OH)[1] |

| 97.7 | D₂O | Vinylic Carbon (C=C)[1] |

Note: In D₂O, fast proton exchange can lead to averaged signals for the carbonyl and hydroxyl-bearing carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3331 (sharp) | O-H Stretching[3] |

| 1616 | C=O and C=C Stretching[3] |

| 781 | Out-of-plane C-H Bending[3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima of DHBQ are solvent-dependent. Studies have been conducted on its electronic absorption spectra and the effect of different solvents.[4] Furthermore, UV-Vis spectroscopy has been employed to determine the proton dissociation constants (pKa) of the hydroxyl groups, which were found to be 2.95 and 5.25 at 25 °C.[5][6][7]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For certain experiments, a few drops of concentrated acid (e.g., HCl) may be added.[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 300 MHz instrument.[2]

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet (KBr wafer).[8]

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water, ethanol) of a known concentration.

-

Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded. For pKa determination, spectra are recorded at various pH values.[5]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artsci.usu.edu [artsci.usu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of proton dissociation constants (pKa) of hydroxyl groups of this compound (DHBQ) by UV-Vis, fluorescence and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Dihydroxy-1,4-benzoquinone dissociation constants and pKa values

An In-depth Technical Guide to the Dissociation Constants and pKa Values of 2,5-Dihydroxy-1,4-benzoquinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound (DHBQ) is crucial. This guide provides a detailed overview of its dissociation constants and pKa values, outlines the experimental protocols for their determination, and presents a visual representation of the dissociation process.

Core Concepts: Dissociation and pKa

This compound is a weak diprotic acid, meaning it can donate two protons in a stepwise manner. The extent of this dissociation in a solution is quantified by its acid dissociation constants (Ka1 and Ka2) and their logarithmic counterparts, pKa1 and pKa2. These values are fundamental in predicting the molecule's charge state, solubility, and reactivity at a given pH.

Data Presentation: Dissociation Constants and pKa Values

The dissociation of this compound occurs in two distinct steps, corresponding to the sequential loss of protons from its two hydroxyl groups. The equilibrium for these dissociations can be represented as follows:

H₂DHBQ ⇌ H⁺ + HDHBQ⁻ (pKa1) HDHBQ⁻ ⇌ H⁺ + DHBQ²⁻ (pKa2)

A summary of the experimentally determined pKa values for both the ground and excited states is presented below.

| Parameter | Value | Method(s) of Determination |

| Ground State pKa1 | 2.71 - 2.95 | UV-Vis Spectroscopy, Fluorescence Spectroscopy, ATR-FTIR Spectroscopy, Potentiometry |

| Ground State pKa2 | 5.18 - 5.25 | UV-Vis Spectroscopy, Fluorescence Spectroscopy, ATR-FTIR Spectroscopy, Potentiometry |

| Excited State pKa1 | 4.38 | Fluorescence Spectroscopy |

| Excited State pKa2 | 5.27 | Fluorescence Spectroscopy |

These values indicate the acidity of the molecule in its electronically excited state, which can be relevant in photochemical processes.

Experimental Protocols

The determination of the pKa values of this compound can be achieved through several robust analytical techniques. Below are detailed methodologies for the key experiments.

UV-Vis Spectrophotometry

This is a common and accessible method for pKa determination, relying on the change in the absorbance spectrum of the compound as its ionization state changes with pH.

a. Materials and Instrumentation:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 7)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

b. Experimental Workflow:

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

c. Data Analysis: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. This corresponds to the midpoint of the absorbance change in the sigmoidal plot of absorbance versus pH. For a diprotic acid, two inflection points will be observed, corresponding to pKa1 and pKa2.

Fluorescence Spectroscopy

This technique is particularly useful for determining the pKa of the excited state and can be more sensitive than absorbance spectroscopy. It relies on the fact that the fluorescence properties (intensity and/or wavelength) of a molecule can change with its protonation state.[1][2]

a. Materials and Instrumentation:

-

Same as for UV-Vis spectrophotometry, with the addition of a spectrofluorometer.

b. Experimental Workflow:

Caption: Workflow for pKa determination using fluorescence spectroscopy.

c. Data Analysis: Similar to the UV-Vis method, the pKa values are determined from the inflection points of the plot of fluorescence intensity versus pH. The monoanionic form of DHBQ has been noted to exhibit weak fluorescence in the pH range of approximately 3-6.[1][2][3]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR provides information about the vibrational modes of a molecule, which can be sensitive to changes in protonation state.

a. Materials and Instrumentation:

-

This compound

-

A series of buffer solutions

-

FTIR spectrometer with an ATR accessory

-

Calibrated pH meter

b. Experimental Workflow:

Caption: Workflow for pKa determination using ATR-FTIR spectroscopy.

c. Data Analysis: Changes in the vibrational frequencies of the C=O and C-O bonds, as well as the O-H bending modes, are typically monitored. The inflection points in the plot of peak intensity versus pH correspond to the pKa values.

Mandatory Visualization: Dissociation Pathway

The following diagram illustrates the two-step dissociation of this compound, showing the sequential loss of protons and the corresponding pKa values.

Caption: The two-step dissociation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of proton dissociation constants (pKa) of hydroxyl groups of this compound (DHBQ) by UV-Vis, fluorescence and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a quinone of significant interest due to its diverse chemical properties and biological activities. This document details its historical discovery, natural distribution, physicochemical characteristics, and key experimental protocols for its synthesis and characterization. Furthermore, it explores its mechanism of action through its redox-active nature.

Discovery and Historical Context

This compound, also known historically as "anilic acid," emerged from the rich chemical explorations of the 19th century. Its discovery is intertwined with the investigation of indigo, a natural dye, and its derivative, aniline (B41778). While a single definitive discoverer and date are not prominently documented, its preparation was a result of the broader study of quinonoid compounds. Early methods for the functionalization of quinones, such as the Thiele-Winter acetoxylation, provided pathways to hydroxylated benzoquinones like DHBQ. The name "anilic acid" itself points to its historical connection with aniline and the early studies on the degradation products of indigo.

Natural Occurrence

This compound is found in the fungal kingdom and as a metabolic byproduct of microbial processes. Its derivatives are more widespread and have been identified in various fungi and lichens.

Direct Natural Source:

-

Fungi: DHBQ has been reported as a metabolite in the fungus Aspergillus fumigatus[1].

Metabolic Product:

-

DHBQ is also known to be a key chromophore formed during the aging of cellulosic materials[2][3].

-

It can be a product of the biodegradation of other aromatic compounds by microorganisms.

Naturally Occurring Derivatives: Several derivatives of the this compound core structure are common metabolic products in a number of fungal species. These include:

-

Polyporic acid: Found in several genera of fungi and lichens[4].

-

Atromentin, Bovinone, and Oosporein: These are common metabolic products of various fungi[4].

-

Cochliodinol: Produced by several Chaetomium species[4].

A comprehensive summary of the natural occurrence of DHBQ and its key derivatives is presented in Table 1.

Table 1: Natural Occurrence of this compound and its Derivatives

| Compound | Natural Source(s) |

| This compound | Aspergillus fumigatus |

| Polyporic acid | Fungi, Lichens |

| Atromentin | Fungi |

| Bovinone | Fungi |

| Oosporein | Fungi |

| Cochliodinol | Chaetomium spp. |

Note: Quantitative data on the concentration of this compound in these natural sources is not extensively reported in the available literature.

Physicochemical Properties

This compound is a yellow to orange crystalline solid. Its key physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄O₄ |

| Molar Mass | 140.09 g/mol |

| Melting Point | 212-215 °C (decomposes) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and acetone |

| pKa₁ | ~2.7-2.9 |

| pKa₂ | ~5.1-5.3 |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the oxidation of hydroquinone (B1673460) followed by hydroxylation. A representative protocol is as follows:

Reaction Scheme:

References

An In-Depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2,5-Dihydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical behavior of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in various scientific fields, including materials science and drug development. This document details the fundamental principles of its redox activity, experimental methodologies for its characterization, and a summary of key quantitative data.

Introduction to this compound (DHBQ)

This compound, also known as anilic acid, is a derivative of 1,4-benzoquinone (B44022) featuring two hydroxyl groups. This substitution pattern significantly influences the electronic properties of the quinone ring, thereby affecting its redox potential and electrochemical characteristics. DHBQ and its derivatives are explored for their roles in energy storage devices, as ligands in coordination chemistry, and as potential pharmacophores due to their redox-active nature.[1][2] The presence of the hydroxyl groups makes its redox behavior highly dependent on pH, a critical aspect for its application in biological systems.

The Redox Chemistry of DHBQ

The core of DHBQ's electrochemical activity lies in its ability to undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone, 1,4-dihydroxy-2,5-benzenediol. This process is fundamental to its function in various applications. The overall redox reaction can be depicted as follows:

The redox potential of this reaction is a key parameter that quantifies the thermodynamic tendency of DHBQ to accept electrons. It is significantly influenced by the pH of the surrounding medium due to the involvement of protons in the reaction.

Quantitative Redox Potential Data

The formal redox potential (E°') of DHBQ is a crucial parameter for understanding and predicting its behavior in electrochemical systems. This potential is pH-dependent, a relationship that can be visualized using a Pourbaix diagram. The pKa values for the hydroxyl groups of DHBQ are approximately pKa1 = 2.95 and pKa2 = 5.25.[2][3] These values indicate the pH at which the hydroxyl groups deprotonate, forming the corresponding phenolate (B1203915) anions, which in turn affects the redox potential.

The following table summarizes the key electrochemical parameters for DHBQ and its derivatives under specified conditions.

| Compound | Medium | Epc (V) vs. Ref. | Epa (V) vs. Ref. | E°' (V) vs. Ref. | Reference Electrode | Notes |

| DHBQ-derivative (H23a ) | CH3CN + 0.1 M NEt4BF4 | -0.69, -1.31 | 0.12 | - | Fc/Fc+ | Two irreversible 1e- reductions. |

| DHBQ-derivative ((NH4)23a ) | Aqueous | -0.72 | 0.15 | - | Ag/AgCl | Single broad 2e- reduction wave. |

| DHBQ-derivative (H23b ) | CH3CN + 0.1 M NEt4BF4 | -0.77, -1.45 | 0.15 | - | Fc/Fc+ | Two irreversible 1e- reductions. |

| DHBQ-derivative ((NH4)23b ) | Aqueous | -0.45, -0.65 | 0.14 | - | Ag/AgCl | Two overlapping 1e- reduction steps. |

Note: The data for DHBQ derivatives with phosphonato groups are presented here to illustrate the electrochemical behavior. The exact values for unsubstituted DHBQ may vary.[1]

Detailed Electrochemical Behavior and Reaction Mechanisms

The reduction of DHBQ is a concerted process involving the transfer of two electrons and two protons. The exact mechanism can proceed in a stepwise fashion, with the formation of a semiquinone radical intermediate. The stability of this intermediate and the specific pathway are influenced by the solvent and pH.

The electrochemical behavior of DHBQ is typically studied using cyclic voltammetry (CV). A characteristic cyclic voltammogram of a DHBQ derivative in an aqueous solution shows a single broad reduction wave in the cathodic scan and a corresponding oxidation wave in the anodic scan, indicative of a two-electron transfer process.[1] In aprotic media, two distinct one-electron reduction steps may be observed.[1]

Experimental Protocols for Electrochemical Analysis

The following provides a detailed methodology for the characterization of DHBQ's electrochemical properties using cyclic voltammetry.

Materials and Equipment

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Electrochemical Analyzer/Potentiostat

-

Electrochemical Cell

-

DHBQ sample

-

Supporting Electrolyte: e.g., 0.1 M Phosphate (B84403) Buffer Solution (PBS) at various pH values

-

Solvents: Deionized water, and appropriate organic solvents if needed (e.g., acetonitrile)

-

Polishing materials for GCE: Alumina (B75360) slurry or diamond paste

Experimental Workflow

Detailed Procedure

-

Solution Preparation: Prepare a stock solution of DHBQ in the desired solvent. For aqueous measurements, prepare a series of buffer solutions (e.g., phosphate buffer) at various pH values (e.g., 2, 4, 7, 9, 12) containing the supporting electrolyte (e.g., 0.1 M KCl). The final concentration of DHBQ for analysis is typically in the range of 0.1 to 1.0 mM.

-

Electrode Preparation: The glassy carbon working electrode should be meticulously polished before each experiment. This is typically done using alumina slurry or diamond paste on a polishing pad to obtain a mirror-like surface. After polishing, the electrode should be rinsed thoroughly with deionized water and sonicated in both water and the solvent to be used for the experiment to remove any residual polishing material.

-

Cell Assembly: Assemble the three-electrode electrochemical cell. The polished GCE serves as the working electrode, the Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.

-

Deoxygenation: It is crucial to remove dissolved oxygen from the solution as it can interfere with the electrochemical measurements. This is achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere over the solution during the measurement.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical potential window for DHBQ analysis in aqueous solution would be from approximately -1.0 V to +0.5 V vs. Ag/AgCl.

-

Start with a scan rate of 100 mV/s.

-

Record the cyclic voltammogram.

-

Perform measurements at various scan rates (e.g., 20, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

-

Repeat the measurements at different pH values to determine the pH-dependence of the redox potential.

-

-

Data Analysis:

-

From the cyclic voltammograms, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible two-electron process, the theoretical peak separation is approximately 29.5 mV at 25 °C.

-

Plot the formal potential as a function of pH to construct a Pourbaix diagram. The slope of this plot provides information on the number of protons involved in the redox reaction.

-

Conclusion

This compound exhibits a rich and pH-dependent electrochemical behavior centered around a two-electron, two-proton redox couple. Understanding its redox potential and the mechanisms of its electrochemical transformations is crucial for its application in diverse fields, from energy storage to medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of DHBQ and its derivatives, enabling further research and development of this versatile molecule.

References

Navigating the Solubility of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a compound of significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility of DHBQ in various solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Introduction to this compound and its Significance

This compound, also known as anilic acid, is a naturally occurring and synthetic organic compound. Its quinonoid structure is a key feature, contributing to its biological activities, including antimicrobial properties. The solubility of DHBQ is a critical parameter that influences its application in various fields, from formulation in pharmaceutical preparations to its use in the synthesis of coordination polymers and other advanced materials. Understanding its behavior in different solvents is paramount for effective research and development.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, existing qualitative and limited quantitative data provide valuable insights into its solubility characteristics.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Water | H₂O | ~3 mM | Room Temperature | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 50 mg/mL (approx. 357 mM) | Not Specified | Data from a commercial supplier for a specific product.[2] |

| Slightly Soluble | Not Specified | Qualitative observation. | ||

| Methanol | CH₃OH | Slightly Soluble (solubility increases with heat) | Not Specified | Qualitative observation. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |

| Acetonitrile | CH₃CN | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |

| Dichloromethane | CH₂Cl₂ | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |

| Chloroform | CHCl₃ | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |

| Acetone | (CH₃)₂CO | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds. |

It is important to note that the solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise quantitative determination, experimental validation is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Screw-capped vials or flasks

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or incubator set to the desired temperature.

-

Agitate the mixture using an orbital shaker or rotator for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a period (e.g., 24 hours) at the same constant temperature.

-

Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for determining the solubility of this compound.

Biological Activity Context: Antimicrobial Action

This compound and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria. The mechanism of action is believed to be linked to the quinone moiety, which can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the planar structure of the molecule may allow for intercalation with DNA or interaction with essential enzymes, thereby inhibiting microbial growth. Further research is needed to elucidate the precise signaling pathways and molecular targets involved in its antimicrobial effects.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. While comprehensive quantitative data remains limited, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The visualized workflow aims to facilitate the accurate and reproducible determination of this critical physicochemical property, thereby supporting the continued investigation and application of this versatile compound in drug discovery and materials science.

References

The Multifaceted Biological Activities of 2,5-Dihydroxy-1,4-benzoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a core structure found in various natural and synthetic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. These compounds exhibit a wide spectrum of effects, including antimicrobial, antioxidant, and anticancer properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of DHBQ derivatives, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual representations of associated cellular mechanisms.

Introduction

The this compound scaffold is a key pharmacophore responsible for the bioactivity of numerous molecules. Its chemical structure, characterized by a quinone ring with two hydroxyl groups, allows it to participate in various redox reactions and interact with a range of biological targets. The versatility of this core structure enables the synthesis of a wide array of derivatives with tailored biological profiles, offering a rich area for drug discovery and development. This guide will delve into the primary biological activities of these derivatives, supported by experimental evidence and methodologies.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), disrupt cellular membranes, and inhibit essential enzymatic processes within microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of DHBQ derivatives is typically quantified by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar (B569324) diffusion assays. The following table summarizes the antimicrobial activity of a notable derivative, 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771).

| Microorganism | Zone of Inhibition (mm)[1][2][3][4] |

| Pseudomonas aeruginosa | 20 |

| Salmonella spp. | 10-20 |

| Proteus spp. | 10-20 |

| Klebsiella pneumoniae | 10-20 |

| Escherichia coli | 10-20 |

| Shigella dysenteriae | 10-20 |

| Staphylococcus aureus | 10-20 |

| Cryptococcus neoformans | 10-20 |

Table 1: Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone against various microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[1][2][3]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Test compound solution (of known concentration)

-

Bacterial or fungal inoculum (standardized to 0.5 McFarland turbidity)

-

Sterile swabs

-

Incubator

-

Calipers

Procedure:

-

A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an MHA plate.

-

Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Antioxidant Activity

The antioxidant properties of DHBQ derivatives are primarily due to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).

| Compound | DPPH Scavenging Activity (IC50) |

| This compound derivatives | Activity demonstrated, specific IC50 values vary with substitution |

Table 2: Antioxidant activity of this compound derivatives. (Note: Specific IC50 values are highly dependent on the specific derivative and experimental conditions and should be consulted from primary literature.)

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

Materials:

-

DPPH solution (in methanol (B129727) or ethanol)

-

Test compound solutions (at various concentrations)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

A solution of the test compound at various concentrations is added to a solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Anticancer Activity

Numerous this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

| Cell Line | Compound | IC50 (µM)[5] |

| Leukemia (K562) | ABQ-3 (a 1,4-benzoquinone (B44022) derivative) | 0.82 ± 0.07 |

| Leukemia (Jurkat) | ABQ-3 | 1.51 ± 0.29 |

| Leukemia (MT-2) | ABQ-3 | 5.41 ± 0.95 |

Table 3: Cytotoxic activity of a 1,4-benzoquinone derivative against various leukemia cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Test compound solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

While specific signaling pathways are highly dependent on the derivative and cancer type, a common mechanism for quinone-based anticancer agents involves the induction of oxidative stress, leading to DNA damage and apoptosis.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated antimicrobial, antioxidant, and anticancer properties underscore their potential for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to explore the rich chemical and biological landscape of DHBQ derivatives.

References

- 1. [PDF] Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi | Semantic Scholar [semanticscholar.org]

- 2. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchhub.com [researchhub.com]

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone, a molecule of significant interest in various scientific disciplines. This document details its chemical synonyms, physicochemical properties, and key experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates the compound's role in cellular signaling pathways, offering insights for researchers in drug discovery and development.

Chemical Identity and Synonyms

This compound is a redox-active organic compound with a range of synonyms used across chemical literature and databases. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous scientific communication. The most common synonym is Anilic acid.[1] A detailed list of synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound [1]

| Identifier Type | Identifier |

| IUPAC Name | 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |

| CAS Number | 615-94-1 |

| PubChem CID | 69213 |

| Common Synonyms | Anilic acid, 2,5-Dihydroxy-p-benzoquinone, DHBQ |

| Systematic Synonyms | 2,5-dihydroxybenzoquinone, 2,5-dihydroxy-2,5-cyclohexadiene-1,4-dione |

| Other Identifiers | NSC-3843, UNII-0KG5HVB52Z |

Physicochemical Properties

This compound is a yellow solid characterized by its planar molecular structure.[2] Its chemical and physical properties are summarized in Table 2. The presence of both hydroxyl and carbonyl groups allows it to participate in a rich variety of chemical reactions, including nucleophilic and electrophilic substitutions, reductions, and oxidative degradation.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molar Mass | 140.09 g/mol | [2] |

| Melting Point | 235 °C (decomposes) | [4][5] |

| Water Solubility | Soluble | [4][5] |

| pKa1 | 2.95 | [2] |

| pKa2 | 4.87 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Synthesis of this compound-based Metal-Organic Frameworks (MOFs)

A common application of this compound is in the synthesis of metal-organic frameworks (MOFs). The following protocol describes a general method for the in situ generation of the DHBQ ligand and subsequent MOF formation.

Experimental Workflow for MOF Synthesis

References

- 1. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Unraveling the Electronic Landscape of 2,5-Dihydroxy-1,4-benzoquinone: A Theoretical Deep Dive

For Immediate Release

This technical guide provides a comprehensive theoretical examination of the electronic structure of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in materials science, biology, and drug development. DHBQ's unique properties, including its role as a key chromophore in aged cellulosics and its potential as a component in organic batteries and metal-organic frameworks, stem from its intricate electronic architecture.[1][2] This document synthesizes findings from various computational and experimental studies to offer a detailed understanding for researchers, scientists, and professionals in drug development.

Core Electronic Properties and Molecular Orbitals

Theoretical studies, primarily employing Density Functional Theory (DFT) at the B3LYP level, have been instrumental in elucidating the electronic characteristics of DHBQ.[3][4][5] These studies consistently highlight the significance of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which plays a crucial role in stabilizing the molecule and influencing its electronic transitions.

The electronic absorption spectra of DHBQ have been interpreted using Pariser-Parr-Pople (PPP) and Configuration Interaction with Neglect of Differential Overlap (CNDO) calculations.[6] The PPP method has shown good predictive power for π → π* transitions, while the CNDO method is superior for predicting n → π* transitions.[6] The solvent environment can also influence these absorption bands, with linear correlations observed between the solvent's dielectric constant and the wavelength of the absorption bands.[6]

A key aspect of DHBQ's electronic structure is the energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's chemical reactivity and kinetic stability.[7] For DHBQ, the HOMO is associated with the electron-donating hydroxyl groups, while the LUMO is localized on the electron-accepting benzoquinone ring. This charge separation in the frontier orbitals is fundamental to its role in charge-transfer complexes and redox reactions.

Quantitative Electronic and Physicochemical Data

To facilitate a comparative analysis, the following tables summarize key quantitative data on the electronic and physicochemical properties of DHBQ from various theoretical and experimental studies.

| Property | Value(s) | Method/Conditions | Reference(s) |

| pKa1 | 2.95 | UV-Vis, fluorescence, and ATR-FTIR spectroscopy at 25 °C | [1] |

| pKa2 | 5.25 | UV-Vis, fluorescence, and ATR-FTIR spectroscopy at 25 °C | [1] |

| Activation Energy (Ea) for Degradation by H₂O₂ | 20.4 kcal/mol (neutral), 16.1 kcal/mol (pH 10) | Kinetic analysis | [3][4] |

| Calculated Activation Energy (Ea) for Degradation by H₂O₂ | 23.3 kcal/mol (neutral), 17.8 kcal/mol (alkaline) | DFT (B3LYP) computation | [3][8] |

Experimental and Computational Methodologies

The theoretical understanding of DHBQ's electronic structure is deeply rooted in a combination of experimental techniques and computational modeling.

Experimental Protocols

UV-Vis Spectroscopy:

-

Objective: To determine the electronic absorption spectra and investigate the effect of solvents.

-

Methodology: Solutions of DHBQ and its derivatives are prepared in various solvents. The absorption spectra are recorded over a specific wavelength range. The influence of the solvent's dielectric constant on the absorption bands is then analyzed to understand the polarity of the solute and solvent molecules and the extent of hydrogen bonding.[6]

Cyclic Voltammetry:

-

Objective: To investigate the redox properties of DHBQ and its derivatives.

-

Methodology: Electrochemical measurements are performed using a three-electrode system in a suitable solvent containing a supporting electrolyte. The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl, and the counter electrode is a platinum wire. The potential is swept linearly, and the resulting current is measured to determine the redox potentials.

Computational Protocols

Density Functional Theory (DFT) Calculations:

-

Objective: To model the electronic structure, predict molecular properties, and elucidate reaction mechanisms.

-

Methodology: Geometry optimizations and electronic structure calculations are typically performed using the Gaussian suite of programs.[5] The B3LYP hybrid exchange-correlation functional is commonly employed.[3][5] To account for solvent effects, the Solvation Model Based on Density (SMD) can be utilized.[5] For predicting electronic spectra, Time-Dependent DFT (TD-DFT) is often used.[7]

Visualizing Molecular Processes and Logical Frameworks

To better illustrate the complex processes and relationships involved in the study of DHBQ's electronic structure, the following diagrams are provided.

Conclusion

The electronic structure of this compound is a rich and complex field of study with significant implications for various scientific disciplines. Theoretical calculations, particularly DFT, have proven to be powerful tools for understanding its properties and reactivity. The interplay of intramolecular hydrogen bonding, frontier molecular orbitals, and the influence of substituents and solvents all contribute to the unique electronic landscape of this molecule. Continued research in this area will undoubtedly unlock new applications and a deeper understanding of DHBQ's role in chemical and biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation of this compound by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of this compound by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,5-Dihydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2,5-dihydroxy-1,4-benzoquinone from the readily available starting material, hydroquinone (B1673460). The protocols detailed herein are based on established chemical transformations and are intended to provide a reproducible methodology for laboratory-scale synthesis.

Introduction

This compound, also known as anilic acid, is a valuable organic compound with a diverse range of applications. Its unique electronic and structural properties make it a key component in the development of various materials, including metal-organic frameworks (MOFs), and as a redox-active material in energy storage devices. Furthermore, its derivatives are of interest in medicinal chemistry and drug development due to their biological activities.

The synthesis outlined in this document proceeds through a four-step sequence, commencing with the oxidation of hydroquinone to 1,4-benzoquinone (B44022). This intermediate is then converted to 1,2,4-triacetoxybenzene (B1630906) via the Thiele-Winter acetoxylation. Subsequent hydrolysis yields 1,2,4-trihydroxybenzene, which is then oxidized to the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1,4-Benzoquinone from Hydroquinone

| Parameter | Value |

| Starting Material | Hydroquinone |

| Oxidizing Agent | Potassium Dichromate / Sulfuric Acid |

| Solvent | Water |

| Reaction Temperature | < 20 °C |

| Typical Yield | ~83% |

Table 2: Synthesis of 1,2,4-Triacetoxybenzene from 1,4-Benzoquinone (Thiele-Winter Reaction)

| Parameter | Value |

| Starting Material | 1,4-Benzoquinone |

| Reagents | Acetic Anhydride (B1165640), Sulfuric Acid (catalyst) |

| Solvent | Acetic Anhydride |

| Reaction Temperature | < 40 °C |

| Typical Yield | ~87% |

Table 3: Synthesis of 1,2,4-Trihydroxybenzene from 1,2,4-Triacetoxybenzene

| Parameter | Value |

| Starting Material | 1,2,4-Triacetoxybenzene |

| Reagents | Methanol (B129727), Hydrochloric Acid (catalyst) |

| Solvent | Methanol/Water |

| Reaction Condition | Reflux |

| Typical Yield | >90% |

Table 4: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (DMSO-d₆, δ) | 7.05 (s, 2H), 10.5 (br s, 2H) |

| ¹³C NMR (DMSO-d₆, δ) | 110.5, 171.5 |

| FTIR (KBr, cm⁻¹) | ~3300 (O-H), ~1610 (C=O), ~1520 (C=C) |

| UV-Vis (Methanol, λmax) | 285 nm, 375 nm |

| Melting Point | 215-220 °C (decomposes)[1] |

Experimental Protocols

Step 1: Oxidation of Hydroquinone to 1,4-Benzoquinone

This protocol describes the oxidation of hydroquinone using potassium dichromate in an acidic medium.[2]

Materials:

-

Hydroquinone

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Beakers

-

Conical flask

-

Ice bath

-

Buchner funnel and filtration apparatus

-

Magnetic stirrer (optional)

Procedure:

-

In a 250 mL beaker, dissolve 5.0 g of hydroquinone in 50 mL of distilled water by gently heating.

-

In a separate 250 mL conical flask, dissolve 10.0 g of potassium dichromate in 100 mL of distilled water and carefully add 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath with constant stirring.

-

Slowly add the hydroquinone solution dropwise to the cold potassium dichromate solution over a period of about 30 minutes, while maintaining the temperature below 20 °C with continuous stirring.

-

After the addition is complete, continue to stir the mixture for an additional 10 minutes. Yellow crystals of 1,4-benzoquinone will precipitate.

-

Collect the crude product by vacuum filtration using a Buchner funnel. Do not wash with water as the product is slightly soluble.

-